molecular formula C9H7BrN2O B8250729 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No. B8250729
M. Wt: 239.07 g/mol
InChI Key: HSAJQORKGZAXOG-UHFFFAOYSA-N
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Description

“1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” is a compound with the molecular formula C9H7BrN2O . It is a derivative of pyrrolopyridine, which has been studied for its potential anticancer activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was dissolved in 1,4-dioxane along with other reagents .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom attached to a pyrrolopyridine ring, with an ethanone group attached to the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been studied for their interactions with tubulin, a protein involved in cell division .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.07 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s XLogP3-AA value, a measure of its lipophilicity, is 1.7 .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . These compounds interact with tubulin by forming hydrogen bonds with specific sites .

properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)7-3-11-8-4-12-9(10)2-6(7)8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAJQORKGZAXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CN=C(C=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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